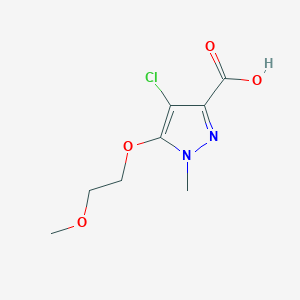

4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid

Description

4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative characterized by a chloro group at position 4, a 2-methoxyethoxy substituent at position 5, and a methyl group at position 1 of the pyrazole ring. Substituted pyrazole carboxylic acids are often employed as intermediates in synthesizing bioactive molecules due to their ability to modulate electronic and steric properties, influencing binding affinity and metabolic stability .

Properties

Molecular Formula |

C8H11ClN2O4 |

|---|---|

Molecular Weight |

234.64 g/mol |

IUPAC Name |

4-chloro-5-(2-methoxyethoxy)-1-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H11ClN2O4/c1-11-7(15-4-3-14-2)5(9)6(10-11)8(12)13/h3-4H2,1-2H3,(H,12,13) |

InChI Key |

UWKSCOCUZPIAQD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)Cl)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed.

Major Products

Substitution Reactions: Products include various substituted pyrazole derivatives.

Oxidation and Reduction: Products include oxidized or reduced forms of the compound.

Esterification: Products include esters of the pyrazole carboxylic acid.

Scientific Research Applications

4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: It serves as a probe or ligand in various biological assays.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, and physicochemical properties:

Structural and Functional Insights

- Substituent Effects on Solubility : The 2-methoxyethoxy group in the target compound likely enhances water solubility compared to ethyl or methyl substituents (e.g., ). This is critical for bioavailability in drug design.

- Positional Isomerism : Chloro and alkyl/aryl groups at different positions (e.g., 4 vs. 5) alter electronic effects. For instance, 4-chloro derivatives (target, ) exhibit distinct dipole moments compared to 5-chloro isomers (), impacting intermolecular interactions.

- Bioactivity Correlations : Aromatic substituents (e.g., in ) are associated with improved binding to hydrophobic enzyme pockets, whereas aliphatic groups (e.g., ethyl in ) may optimize metabolic stability in agrochemicals.

Research Findings

Synthetic Utility : The 2-methoxyethoxy group in the target compound can be synthesized via nucleophilic substitution or coupling reactions, as seen in analogs with ethoxyethyl substituents .

Crystallographic Data : Pyrazole carboxylic acids are often characterized using SHELX software for crystal structure determination, ensuring precise stereochemical assignments .

Agrochemical Applications : Analogs like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid are intermediates in herbicides, where the ethyl group balances lipophilicity and soil persistence .

Biological Activity

4-Chloro-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the cyclocondensation of suitable precursors followed by functional group modifications. The compound features a pyrazole ring, which is known for its diverse biological activities.

Antiviral Activity

Research has indicated that pyrazole derivatives exhibit antiviral properties, particularly against HIV. For instance, compounds structurally related to this compound have shown promise in inhibiting HIV replication in cell cultures. A study demonstrated that certain pyrazolic compounds could act as non-toxic inhibitors of HIV-1, highlighting their potential as therapeutic agents against viral infections .

Anticancer Properties

The pyrazole scaffold has been extensively studied for its anticancer activity. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity for biological targets. For example, the introduction of electron-withdrawing groups such as chloro or methoxy may increase the compound's reactivity and interaction with biological macromolecules .

Case Studies

Case Study 1: Antiviral Screening

In a study focusing on HIV inhibitors, a series of pyrazole derivatives were screened for their ability to inhibit viral replication. Among these, compounds closely related to this compound demonstrated significant antiviral activity in a dose-dependent manner without exhibiting cytotoxic effects on host cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.